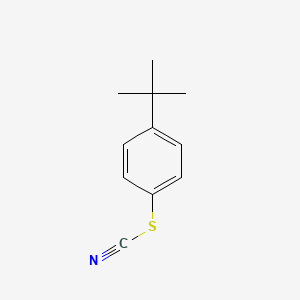
1-(Tert-butyl)-4-thiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-4-thiocyanatobenzene is an organic compound characterized by the presence of a tert-butyl group and a thiocyanate group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Tert-butyl)-4-thiocyanatobenzene typically involves the reaction of 1-bromo-4-tert-butylbenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with the thiocyanate group. The reaction can be represented as follows:
1-bromo-4-tert-butylbenzene+KSCN→this compound+KBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Tert-butyl)-4-thiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-4-thiocyanatobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)-4-thiocyanatobenzene involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-(Tert-butyl)-4-thiocyanatobenzene can be compared with other similar compounds, such as:
1-(Tert-butyl)-4-cyanobenzene: Similar structure but with a cyanide group instead of a thiocyanate group.
1-(Tert-butyl)-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-(Tert-butyl)-4-aminobenzene: Features an amine group, which significantly alters its chemical properties and uses.
Propiedades
Fórmula molecular |
C11H13NS |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) thiocyanate |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3 |
Clave InChI |
QQLDSSBNOQWTOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


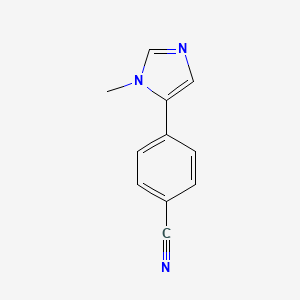
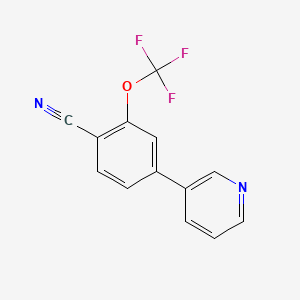

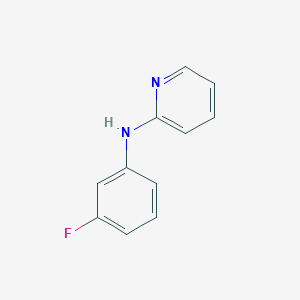
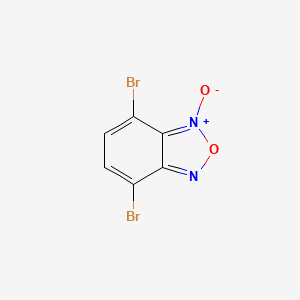
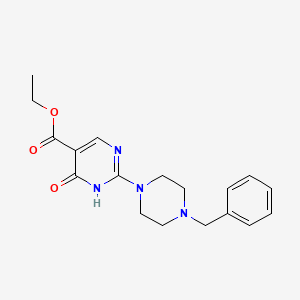
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
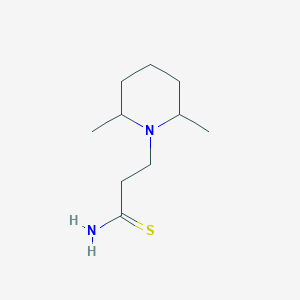
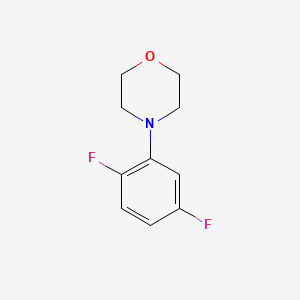

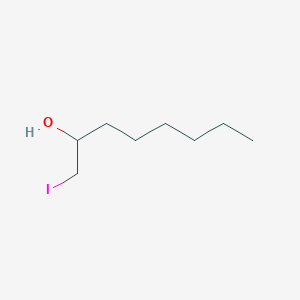
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)

![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
